Asterric Acid

Catalog No.
S519580
CAS No.
577-64-0
M.F
C17H16O8
M. Wt
348.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Asterric Acid

CAS Number

577-64-0

Product Name

Asterric Acid

IUPAC Name

2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoic acid

Molecular Formula

C17H16O8

Molecular Weight

348.3 g/mol

InChI

InChI=1S/C17H16O8/c1-8-4-11(19)14(16(20)21)12(5-8)25-15-10(17(22)24-3)6-9(18)7-13(15)23-2/h4-7,18-19H,1-3H3,(H,20,21)

InChI Key

XOKVHFNTYHPEHN-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Asterric acid

Canonical SMILES

CC1=CC(=C(C(=C1)OC2=C(C=C(C=C2OC)O)C(=O)OC)C(=O)O)O

The exact mass of the compound Asterric acid is 348.0845 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Asterric acid is a polyketide-derived diphenyl ether fungal metabolite (CAS 577-64-0) primarily isolated from Aspergillus and Penicillium species. As a non-peptide small molecule, it serves as a critical reference standard in neurochemical, cardiovascular, and anti-angiogenic screening workflows [1]. Its distinct diphenyl ether architecture—arising biosynthetically from anthraquinone precursors via oxidative ring cleavage—confers highly specific binding affinities that are absent in its direct biosynthetic precursors, making it a specialized procurement choice for targeted assay development and metabolic benchmarking [2].

Procuring generic fungal polyketides or upstream biosynthetic precursors (such as emodin or sulochrin) as substitutes for asterric acid fundamentally compromises assay integrity. While these precursors share the same early biosynthetic pathway, the specific oxidative cleavage that forms asterric acid's diphenyl ether core is strictly required for its selective acetylcholinesterase (AChE) inhibition and endothelin-A (ETA) receptor antagonism[1]. Furthermore, in fermentation and bioprocessing contexts, asterric acid production is acutely sensitive to carbon/nitrogen ratios; crude extracts grown under high yeast-extract conditions undergo metabolic shunting toward chlorinated analogs or lovastatin, rendering uncharacterized crude mixtures unreliable for asterric acid-dependent workflows [2].

Selective Acetylcholinesterase (AChE) Inhibition vs. Biosynthetic Precursors

Asterric acid demonstrates highly selective acetylcholinesterase (AChE) inhibitory activity with an IC50 of 66.7 μM. In direct contrast, its immediate biosynthetic precursors—sulochrin and emodin—exhibit absolutely no AChE inhibitory activity under identical assay conditions [1]. This strict structure-activity relationship confirms that the diphenyl ether core is non-negotiable for this bioactivity.

Evidence DimensionAChE Inhibitory Activity (IC50)
Target Compound Data66.7 μM
Comparator Or BaselineSulochrin and Emodin (0% inhibition / inactive)
Quantified DifferenceAbsolute qualitative shift from inactive to active
ConditionsIn vitro AChE inhibition assay (Talaromyces aurantiacus FL15 isolates)

Proves that buyers screening for neurological targets cannot substitute cheaper upstream precursors like emodin or sulochrin, as the diphenyl ether core is strictly required for AChE binding.

Non-Peptide Endothelin-A (ETA) Receptor Antagonism

Asterric acid completely inhibits the binding of the potent vasoconstrictor endothelin-1 (ET-1) to the ETA receptor at a concentration of 0.1 μM [1]. This provides a highly potent, small-molecule alternative to standard peptide-based antagonists (such as BQ-123), which are inherently more susceptible to proteolytic degradation in complex biological matrices.

Evidence DimensionETA Receptor Binding Inhibition
Target Compound DataComplete inhibition at 0.1 μM
Comparator Or BaselinePeptide-based antagonists (e.g., BQ-123)
Quantified DifferenceEquivalent complete block at 0.1 μM but utilizing a stable non-peptide architecture
ConditionsA10 rat aortic smooth muscle cells

Provides a highly stable, non-peptide alternative to easily degraded peptide antagonists for cardiovascular and vasoconstriction assay standardization.

Anti-Angiogenic Potency via VEGF Inhibition

In anti-angiogenic screening models, asterric acid and its derivatives successfully inhibit vascular endothelial growth factor (VEGF)-induced tube formation at concentrations of 3-10 μM [1]. This provides a quantifiable baseline for small-molecule disruption of capillary-like structures compared to untreated VEGF-stimulated controls.

Evidence DimensionVEGF-induced tube formation inhibition
Target Compound DataEffective inhibition at 3-10 μM
Comparator Or BaselineUntreated VEGF-stimulated baseline
Quantified DifferenceComplete disruption of capillary-like tube formation at low micromolar concentrations
ConditionsHuman umbilical vein endothelial cells (HUVECs) in vitro

Validates the procurement of asterric acid as a reliable small-molecule positive control for anti-angiogenic and tumor vasculature screening models.

Fermentation Processability and Precursor Shunting

Asterric acid biosynthesis is highly sensitive to the carbon/nitrogen ratio during submerged cultivation. Under high nitrogen stress (200 g/L yeast extract), the production of asterric acid is completely blocked (0 mg/L), whereas lovastatin and biomass production continue [1]. This extreme metabolic shunting demonstrates the risk of relying on crude fungal extracts.

Evidence DimensionMetabolite Yield under High Nitrogen (200 g/L Yeast Extract)
Target Compound Data0 mg/L (Total blockage)
Comparator Or BaselineLovastatin (Continued production)
Quantified Difference100% suppression of asterric acid vs. continued lovastatin synthesis
ConditionsAspergillus terreus ATCC 20542 submerged cultures

Demonstrates that buyers must procure purified asterric acid rather than relying on generic Aspergillus crude extracts, which may completely lack the compound depending on fermentation conditions.

Cardiovascular and Vasoconstriction Assays

As a potent non-peptide ETA receptor antagonist, asterric acid is the right choice for standardizing smooth muscle cell (A10) assays where peptide-based inhibitors might suffer from proteolytic degradation [1].

Neurodegenerative Disease Screening Models

Due to its specific AChE inhibitory activity—which is structurally absent in its precursors emodin and sulochrin—asterric acid is an essential scaffold for developing selective cholinesterase inhibitors in Alzheimer's disease research [2].

Anti-Angiogenic Drug Discovery

Asterric acid serves as a reliable small-molecule positive control in HUVEC tube formation assays, specifically for evaluating VEGF-dependent tumor vasculature disruption at low micromolar concentrations [3].

Fungal Biosynthetic Pathway Benchmarking

In bioprocessing and metabolic engineering, pure asterric acid is required as an analytical standard to monitor carbon/nitrogen-dependent metabolic shunting and to differentiate diphenyl ether synthesis from benzophenone or grisandiene pathways[4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

348.08451746 Da

Monoisotopic Mass

348.08451746 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J3Q23XL4KN

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

577-64-0

Wikipedia

Asterric_acid

Dates

Last modified: 08-15-2023

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